(S)-2-allylpyrrolidine hydrochloride

Description

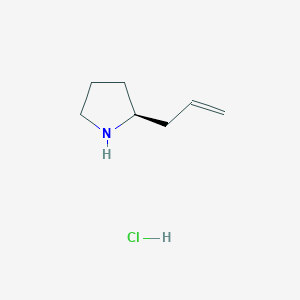

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-prop-2-enylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQANIGCPEPGT-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-allylpyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-2-allylpyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-allylpyrrolidine hydrochloride is a chiral pyrrolidine derivative recognized for its utility as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structural features, including a stereocenter and a reactive allyl group, make it a valuable precursor for the development of complex molecular architectures and novel pharmaceutical agents. This technical guide provides a comprehensive examination of the core physical and chemical properties of (S)-2-allylpyrrolidine hydrochloride. We present detailed data on its physicochemical characteristics, offer validated protocols for its analysis, and discuss its applications, providing an essential resource for professionals engaged in its use.

Core Physicochemical & Structural Data

A foundational understanding of a compound's properties is paramount for its effective application in a laboratory setting. This section delineates the essential structural and physical characteristics of (S)-2-allylpyrrolidine hydrochloride.

1.1. Molecular Identity

-

Chemical Name: (2S)-2-allylpyrrolidine hydrochloride

-

Molecular Formula: C₇H₁₄ClN

-

Molecular Weight: 147.65 g/mol

-

CAS Number: 197230-28-7

-

Structure:

1.2. Tabulated Physical Properties

The macroscopic properties of a compound dictate its handling, storage, and compatibility with various reaction conditions. The data below has been consolidated from supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| Appearance | Solid / Off-white powder | [] |

| Purity | ≥97% (Typical) | |

| Solubility | The hydrochloride salt form enhances water solubility, a key advantage for applications in aqueous media.[2] | [2] |

| Storage Conditions | Store at 2-8°C in an inert atmosphere. The compound is hygroscopic. | [3] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of a chemical substance. The following sections detail the expected spectroscopic signatures of (S)-2-allylpyrrolidine hydrochloride based on its functional groups and molecular framework.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The area under each signal in ¹H NMR is directly proportional to the number of protons it represents, making it a powerful quantitative tool.[4]

-

¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., CDCl₃ or D₂O), the spectrum is expected to show characteristic signals for the allyl group protons (vinylic and allylic) and the pyrrolidine ring protons. The protons adjacent to the nitrogen atom and the chiral center will exhibit complex splitting patterns (multiplets).

-

¹³C NMR (Carbon-13 NMR): The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including two sp² hybridized carbons of the allyl group's double bond and five sp³ hybridized carbons of the pyrrolidine ring and the allylic position.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

-

N-H Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the ammonium salt (R₂NH₂⁺).

-

C-H Stretch: Signals in the 2800-3000 cm⁻¹ range will correspond to the aliphatic C-H bonds of the pyrrolidine ring and allyl group.

-

C=C Stretch: A peak around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl substituent.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would show an ion corresponding to the free base (C₇H₁₃N) at m/z ≈ 111.10. The full hydrochloride salt would have a molecular weight of approximately 147.65.

Experimental Protocols & Workflow Validation

The trustworthiness of experimental data hinges on robust and validated methodologies. This section provides step-by-step protocols for the characterization of (S)-2-allylpyrrolidine hydrochloride.

3.1. Protocol: NMR Sample Preparation and Analysis

Causality: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is used as a universal internal standard because its protons are chemically shifted upfield from most organic compounds, providing a reliable reference point at 0.00 ppm.[5][6]

-

Preparation: Accurately weigh 5-10 mg of (S)-2-allylpyrrolidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Standardization: Add a small amount of TMS as an internal standard.

-

Shimming: Place the tube in the NMR spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters.

-

Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the signals to confirm the proton count for each environment.

Diagram 1: Standard workflow for NMR sample preparation and analysis.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid direct contact with the substance.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8] The compound is noted to be hygroscopic; therefore, precautions should be taken to avoid contact with atmospheric moisture, such as storing under an inert gas like argon.[3]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Applications in Synthesis & Drug Development

The value of (S)-2-allylpyrrolidine hydrochloride lies in its role as a chiral precursor. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9]

-

Chiral Pool Synthesis: As an enantiomerically pure compound, it allows for the stereoselective synthesis of target molecules, which is critical for pharmacological activity.

-

Functional Group Handle: The allyl group is a versatile functional handle. It can participate in a wide array of chemical transformations, such as olefin metathesis, hydroboration-oxidation, and Heck coupling, enabling the elaboration of the molecule into more complex structures.

Diagram 2: The synthetic potential of (S)-2-allylpyrrolidine hydrochloride via transformations of its allyl group.

References

-

Stereoselective synthesis of 2,5-disubstituted pyrrolidines through gold-catalyzed anti-Markovnikov hydroamination. National Center for Biotechnology Information. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 2. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. alpaipars.com [alpaipars.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. mdpi.com [mdpi.com]

(S)-2-allylpyrrolidine hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-2-Allylpyrrolidine Hydrochloride: Structure, Synthesis, and Application

Abstract

(S)-2-Allylpyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. As a derivative of the ubiquitous pyrrolidine scaffold, its defined stereochemistry at the C-2 position makes it a valuable chiral building block for the construction of complex molecular architectures. The presence of a versatile allyl group provides a reactive handle for further chemical modification. This technical guide provides a comprehensive overview of the chemical structure, stereochemical integrity, stereoselective synthesis, and spectroscopic profile of (S)-2-allylpyrrolidine hydrochloride. Furthermore, it explores the applications of this and related chiral pyrrolidine scaffolds in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-2-Allylpyrrolidine hydrochloride is the hydrochloride salt of the chiral amine (S)-2-allylpyrrolidine. The salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(prop-2-en-1-yl)pyrrolidin-1-ium chloride | - |

| Synonyms | (2S)-2-allylpyrrolidine hydrochloride | |

| CAS Number | 197230-28-7 | |

| Molecular Formula | C₇H₁₄NCl | |

| Molecular Weight | 147.65 g/mol | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C, Hygroscopic | |

| InChI Key | NKBQANIGCPEPGT-OGFXRTJISA-N |

Chemical Structure and Stereochemistry

The defining feature of (S)-2-allylpyrrolidine is the stereocenter at the C-2 position of the pyrrolidine ring. This chirality is fundamental to its utility in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions.[1]

2.1. The (S)-Configuration

The "(S)" designation refers to the absolute configuration at the C-2 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are prioritized based on atomic number. For (S)-2-allylpyrrolidine, the priorities are:

-

-NH- (in the ring): Highest priority.

-

-CH₂-CH=CH₂ (Allyl group): Second priority.

-

-CH₂- (in the ring): Third priority.

-

-H (Hydrogen): Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, hence the (S)-configuration.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of "envelope" and "twist" conformations. This conformational rigidity contributes to its effectiveness as a chiral scaffold, creating a well-defined three-dimensional space that influences how other molecules approach and react.[2]

Stereoselective Synthesis

The synthesis of enantiomerically pure (S)-2-allylpyrrolidine relies on leveraging a chiral starting material to transfer stereochemistry. The most common and efficient precursor is the naturally occurring amino acid L-proline, which possesses the desired (S)-stereochemistry at the C-2 position.[3][4]

The following protocol describes a robust, field-proven pathway from L-proline. The causality behind this multi-step synthesis is to first convert the carboxylic acid, which is not easily displaced, into a functional group amenable to nucleophilic substitution (an alcohol, then a tosylate), and then introduce the allyl group via a Grignard reaction.

Experimental Protocol: Synthesis from L-Proline

Self-Validating System: Each step of this protocol yields a stable, characterizable intermediate. Successful isolation and spectroscopic confirmation of each intermediate (e.g., N-Boc-L-proline, N-Boc-(S)-prolinol) validates the preceding step before committing resources to the next, ensuring process integrity.

Step 1: N-Protection of L-Proline

-

Rationale: The nucleophilic nitrogen of proline must be protected to prevent side reactions during the reduction of the carboxylic acid in the subsequent step. The tert-butoxycarbonyl (Boc) group is chosen for its stability under reductive conditions and its ease of removal under acidic conditions.

-

Suspend L-proline (1.0 equiv.) in a 1:1 mixture of water and dioxane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 equiv.) and stir until the proline dissolves.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic workup (e.g., with KHSO₄) and extract with ethyl acetate. The product, N-Boc-L-proline, is typically a white solid after solvent evaporation.

Step 2: Reduction to N-Boc-(S)-prolinol

-

Rationale: The carboxylic acid is reduced to a primary alcohol, which can be converted into a good leaving group. Lithium aluminium hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective reagents for this transformation.

-

Dissolve N-Boc-L-proline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of BH₃·THF (1.5 equiv.) in THF.

-

Stir at 0 °C for 2 hours, then at room temperature overnight.

-

Carefully quench the reaction at 0 °C by the slow, sequential addition of water, 15% aq. NaOH, and then more water.

-

Filter the resulting solids and concentrate the filtrate. The product, N-Boc-(S)-prolinol, is typically a colorless oil.

Step 3: Activation of the Alcohol

-

Rationale: The hydroxyl group is a poor leaving group. It is converted to a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution.

-

Dissolve N-Boc-(S)-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) with pyridine (2.0 equiv.) under argon.

-

Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄. The tosylate intermediate is purified by column chromatography.

Step 4: Nucleophilic Substitution with Allyl Grignard

-

Rationale: The allyl group is introduced by an Sₙ2 reaction. Allylmagnesium bromide is used as the nucleophile. A copper(I) catalyst is often added to promote a clean displacement of the tosylate.

-

Dissolve the tosylate intermediate (1.0 equiv.) and copper(I) iodide (CuI, 0.1 equiv.) in anhydrous THF under argon.

-

Cool the mixture to -20 °C.

-

Add allylmagnesium bromide (1.5 equiv.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench with saturated aqueous NH₄Cl and extract with ether. The product, N-Boc-(S)-2-allylpyrrolidine, is purified by column chromatography.[5]

Step 5: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc protecting group is removed under strong acidic conditions. The use of HCl directly provides the final, stable hydrochloride salt.

-

Dissolve N-Boc-(S)-2-allylpyrrolidine (1.0 equiv.) in a minimal amount of methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) and stir at room temperature for 2-4 hours.

-

Evaporate the solvent under reduced pressure to yield (S)-2-allylpyrrolidine hydrochloride, typically as a white or off-white solid.

Predicted Spectroscopic Profile

Experimental spectra for this specific compound are not widely published. The following profile is predicted based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, 400 MHz, D₂O) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | ddt | 1H | -CH =CH₂ |

| ~5.30 | m | 2H | -CH=CH ₂ |

| ~3.60 | m | 1H | CH (2)-Allyl |

| ~3.35 | m | 2H | CH ₂(5) |

| ~2.70 | m | 2H | CH ₂(Allyl) |

| ~2.10 | m | 2H | CH ₂(3) |

| ~1.85 | m | 2H | CH ₂(4) |

-

Causality of Signals: The vinyl proton (-CH=) is the most deshielded due to its sp² hybridization. The terminal vinyl protons (=CH₂) will appear as complex multiplets due to geminal, cis, and trans coupling.[6] The protons on the pyrrolidine ring (positions 3, 4, 5) and the allylic CH₂ will appear in the 1.8-3.7 ppm range, with significant overlap. The proton at the chiral center (C2) will be a complex multiplet due to coupling with protons at C3 and the allylic CH₂.

| ¹³C NMR (Predicted, 100 MHz, D₂O) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~133.0 | -C H=CH₂ |

| ~119.5 | -CH=C H₂ |

| ~60.0 | C (2) |

| ~46.0 | C (5) |

| ~38.0 | C H₂(Allyl) |

| ~29.0 | C (3) |

| ~24.0 | C (4) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2700-3000 | Strong, Broad | N-H⁺ stretch (from hydrochloride salt) |

| ~2850-2960 | Medium | C(sp³)-H stretch (pyrrolidine & allyl) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | CH₂ bend |

Mass Spectrometry (ESI-MS)

-

Rationale: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected. For (S)-2-allylpyrrolidine, this corresponds to the free base (MW = 111.18). Fragmentation is often dominated by the stability of the nitrogen-containing ring.[7]

-

Predicted [M+H]⁺ (free base): m/z 112.1

-

Key Fragment Ions:

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] Its advantages include:

-

Increased 3D Complexity: The non-planar, sp³-rich structure allows for better exploration of protein binding pockets compared to flat, aromatic rings.[2]

-

Improved Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, often enhancing aqueous solubility and allowing for ionic interactions with biological targets.

-

Stereochemical Control: As demonstrated, chiral centers can be readily incorporated, which is critical for target selectivity and reducing off-target effects.

While (S)-2-allylpyrrolidine itself may not be the final active pharmaceutical ingredient (API), it serves as a critical intermediate. The allyl group is a versatile handle for further elaboration through reactions like hydroboration-oxidation, epoxidation, or olefin metathesis, allowing chemists to build more complex side chains.

Examples of Drugs with a Chiral Pyrrolidine Core:

-

Captopril: An angiotensin-converting enzyme (ACE) inhibitor for treating hypertension, featuring a 2-methyl-substituted proline core. The stereochemistry is essential for its inhibitory activity.[4]

-

Raclopride: A selective dopamine D2 receptor antagonist used in neuroimaging. Its synthesis involves a chiral (S)-(1-ethylpyrrolidin-2-yl)methanamine component.[4][9]

-

Vildagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, synthesized from an L-prolinamide intermediate.[9]

The use of chiral building blocks like (S)-2-allylpyrrolidine hydrochloride is a cornerstone of modern pharmaceutical synthesis, enabling the efficient and stereocontrolled construction of novel therapeutic agents.[10]

Safety and Handling

(S)-2-Allylpyrrolidine hydrochloride is a chemical that must be handled by trained professionals in a laboratory setting.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Data sourced from.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Avoid direct contact with the substance.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The product is hygroscopic and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Wash out mouth with water and consult a doctor.

-

Inhalation: Remove to fresh air and consult a doctor.

-

References

-

Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

-

Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceuticals with 2-pyrrolidinone scaffold. Retrieved from [Link]

-

MDPI. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Retrieved from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine, 1-(2-propenyl)-. Retrieved from [Link]

-

PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines.... Retrieved from [Link]

-

ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds.... Retrieved from [Link]

-

Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways.... Retrieved from [Link]

-

YouTube. (2021). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. Retrieved from [Link]

-

American Elements. (n.d.). (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic Acid Hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns.... Retrieved from [Link]

-

ACS Figshare. (2005). Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines.... Retrieved from [Link]

- Google Patents. (n.d.). US5212158A - Derivatives of l-proline....

-

Rsc.org. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.... Retrieved from [Link]

-

Chemsrc. (2025). (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID | CAS#:121772-98-3. Retrieved from [Link]

-

YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

Sources

- 1. (S)-1-Allylpyrrolidine-2-carboxylic acid | 610299-77-9 | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

(S)-alpha-Allyl-proline hydrochloride CAS number and synonyms

Technical Monograph: (S)- -Allyl-Proline Hydrochloride

Advanced Reagents for Peptidomimetic Design and Hydrocarbon Stapling[1]

Executive Summary

(S)-

-

Conformational Locking: It restricts the

and -

Bio-orthogonal Handle: The allyl side chain provides the necessary olefinic handle for Ring-Closing Metathesis (RCM), enabling the formation of all-hydrocarbon macrocycles ("staples") that stabilize secondary structures and enhance cell permeability.[1]

Chemical Identity & Properties

Compound Name: (S)-

-

(S)-2-Allyl-2-pyrrolidinecarboxylic acid hydrochloride[5][]

-

(S)-2-(2-Propenyl)proline hydrochloride[1]

-

-Allyl-L-prolinengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 191.66 g/mol |

| Appearance | Off-white to pale beige powder |

| Melting Point | 186–190 °C |

| Solubility | Soluble in water, methanol; sparingly soluble in DCM |

| Chirality | (S)-enantiomer (L-configuration analog) |

| Storage | Desiccate at -20°C; Hygroscopic |

Structural Significance & Mechanism

The introduction of an allyl group at the

Mechanism of Action: Peptide Stapling

When incorporated into a peptide sequence at position

Key Advantages:

-

Proteolytic Resistance: The steric bulk of the quaternary center and the macrocycle shields the peptide backbone from proteases.

-

Cell Permeability: Stapling masks the polar amide backbone, facilitating transport across the lipid bilayer.

Visualization: The Stapling Workflow

Caption: Logical flow of hydrocarbon stapling using (S)-

Synthesis and Production (The "Seebach" Method)

While most researchers purchase this reagent, understanding its synthesis is vital for troubleshooting impurities. The gold standard for synthesis is Self-Regeneration of Stereocenters (SRS) , pioneered by Dieter Seebach.

-

Acetalization: L-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone.[1] This "locks" the original chiral information.

-

Enolate Formation: The bridgehead proton is removed using a strong base (LDA).

-

Stereoselective Alkylation: Allyl bromide is added. The bulky tert-butyl group directs the electrophile to the face opposite the existing steric bulk, regenerating the stereocenter with high fidelity.

-

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding (S)-

-Allyl-proline.[1]

Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Challenge: Coupling

Validated Protocol for Coupling and RCM:

Phase A: Coupling (S)-

-Allyl-Proline

Note: This assumes the use of the Fmoc-protected derivative of the title compound.[1]

-

Reagents:

-

Fmoc-(S)-

-allyl-proline (3 eq)[1] -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)[1]

-

HOAt (1-Hydroxy-7-azabenzotriazole) (3 eq) - Critical for reducing racemization and improving kinetics.

-

DIEA (Diisopropylethylamine) (6 eq)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Pre-activate the amino acid, HATU, and HOAt in DMF for 2 minutes.

-

Add the mixture to the resin-bound peptide.

-

Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (or 2x coupling at room temperature for 2 hours each).

-

Wash resin

with DMF and -

Kaiser Test: Note that proline is a secondary amine; standard Kaiser tests may be inconclusive. Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]

-

Phase B: On-Resin Ring-Closing Metathesis (RCM)

-

Solvent Swap: Swell resin in 1,2-dichloroethane (DCE) for 30 mins. DCM is acceptable, but DCE allows for higher temperatures.

-

Catalyst Solution: Dissolve Grubbs Catalyst (1st Gen for simple cases, 2nd Gen for sterically demanding staples) in degassed DCE (10 mM concentration).

-

Reaction:

-

Add catalyst solution to resin.

-

Agitate under

atmosphere for 2 hours at room temperature (or 40°C for difficult sequences). -

Drain and repeat the catalyst addition (Double Metathesis) to ensure high conversion.

-

-

Quenching: Wash resin with DMSO (to remove catalyst traces), then DMF, then MeOH.

Handling and Stability Guide

-

Hygroscopicity: The hydrochloride salt is highly hygroscopic.[1] Exposure to ambient air will result in the formation of a sticky gum, making accurate weighing impossible.

-

Best Practice: Weigh quickly in a glovebox or dry bag.[1] If not available, allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

-

Racemization Risk: While the quaternary center prevents simple

-proton abstraction, harsh basic conditions during Fmoc-deprotection (e.g., high temperature piperidine) can cause degradation.[1] Keep deprotection times standard (20% piperidine, 2 x 5 min).

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

-

Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets."[1][7][8] Methods in Enzymology.

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie.

-

Sigma-Aldrich Product Data. "(S)-alpha-Allyl-proline hydrochloride."[1][2][3]

Sources

- 1. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-a-Allyl-proline purum, = 98.0 TLC 129704-91-2 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-alpha-Allyl-proline hydrochloride | C8H14ClNO2 | CID 16211100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2014052647A2 - Proline-locked stapled peptides and uses thereof - Google Patents [patents.google.com]

- 8. kar.kent.ac.uk [kar.kent.ac.uk]

Technical Guide: Spectroscopic Data of (S)-2-Allylpyrrolidine Hydrochloride

The following technical guide details the spectroscopic profile of (S)-2-allylpyrrolidine hydrochloride , a critical chiral building block in pharmaceutical synthesis.

Executive Summary

(S)-2-Allylpyrrolidine hydrochloride (CAS: 197230-28-7 ) is a chiral pyrrolidine derivative featuring an allyl group at the C2 position. It serves as a versatile intermediate in the synthesis of pyrrolidine alkaloids, peptidomimetics, and asymmetric catalysts. This guide provides a comprehensive spectroscopic analysis, distinguishing between the free base and the hydrochloride salt to assist researchers in structural validation and quality control.

| Property | Details |

| IUPAC Name | (2S)-2-(prop-2-en-1-yl)pyrrolidine hydrochloride |

| CAS Number | 197230-28-7 (HCl salt); 72235-32-0 (N-Boc precursor) |

| Molecular Formula | C₇H₁₃N[1][][3][4] · HCl |

| Molecular Weight | 147.65 g/mol (Salt); 111.19 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

Structural Analysis & Theoretical Underpinnings

The molecule consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) with a stereogenic center at C2. The (S)-configuration is defined by the spatial arrangement of the allyl side chain relative to the nitrogen.

Stereochemistry & Salt Formation[2]

-

Chirality: The (S)-enantiomer is typically derived from L-proline or via asymmetric lithiation of N-Boc-pyrrolidine using (-)-sparteine.

-

Salt Effect: Protonation of the secondary amine nitrogen (

) significantly alters the chemical environment.-

NMR Effect: Deshielding of

-protons (H-2, H-5) by +0.5 to +1.0 ppm relative to the free base. -

IR Effect: Appearance of broad ammonium bands (

) in the 2400–3000 cm⁻¹ region.

-

Experimental Protocols: Synthesis & Isolation

To ensure the spectroscopic data corresponds to a high-purity sample, the compound is typically generated via the deprotection of tert-butyl (S)-2-allylpyrrolidine-1-carboxylate.

Protocol: N-Boc Deprotection

-

Dissolution: Dissolve N-Boc-(S)-2-allylpyrrolidine (1.0 equiv) in anhydrous 1,4-dioxane or MeOH.

-

Acidification: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of non-polar starting material).

-

Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Caption: Workflow for the generation of (S)-2-allylpyrrolidine HCl from its N-Boc precursor.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data correlates the Free Base literature values with the expected shifts for the Hydrochloride Salt.

Solvent:

| Position | Proton ( | Multiplicity | Carbon ( | ||

| NH | N-H | Broad s | 3.80 - 3.94 | 9.0 - 9.5 (Broad, 2H) | - |

| 2 | CH (Methine) | Multiplet | 3.70 - 3.76 | 3.60 - 3.85 | ~58 - 60 |

| 5 | CH | Multiplet | 2.61 - 2.67 | 3.20 - 3.40 | ~45 - 47 |

| 1' | Allylic CH | Multiplet | 2.02 - 2.19 | 2.30 - 2.50 | ~36 - 38 |

| 2' | Vinyl CH | Multiplet | 5.72 - 5.99 | 5.70 - 5.90 | ~132 - 134 |

| 3' | Vinyl CH | Multiplet | 5.26 - 5.37 | 5.15 - 5.30 | ~118 - 120 |

| 3, 4 | Ring CH | Multiplet | 1.70 - 1.83 | 1.80 - 2.10 | ~22 - 30 |

Interpretation:

-

Ammonium Protons: In the HCl salt, the NH proton signal shifts drastically downfield to ~9.0+ ppm and integrates for 2 protons (

). This signal disappears in -

Alpha-Protons: The protons at C2 and C5 are most affected by the positive charge on nitrogen, shifting downfield due to the inductive electron-withdrawing effect of the ammonium group.

B. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium cation features, which obscure the standard amine N-H stretches.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Amine Salt (N-H) | 2400 – 3000 | Broad, Strong | N-H stretching of |

| Alkene (C-H) | 3080 | Medium | =C-H stretching (Allyl) |

| Alkane (C-H) | 2850 – 2960 | Strong | C-H stretching ( |

| Alkene (C=C) | 1640 | Medium | C=C stretching (Allyl group) |

| Amine Salt (Bend) | 1580 – 1600 | Medium | N-H deformation / bending |

C. Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) or CI (Chemical Ionization).

-

Molecular Ion:

m/z -

Base Peak: Typically

70 (Loss of allyl group, pyrrolidinium cation) or

Caption: Primary fragmentation pathway observed in ESI-MS for 2-allylpyrrolidine.

Quality Control & Purity Assessment

Optical Rotation

The specific rotation is the definitive test for enantiomeric purity.

-

Literature Value:

values vary by solvent and concentration.-

Note: The methyl ester derivative shows

(c=2, CH -

Recommendation: For the HCl salt, expect a specific rotation in the range of +10° to +30° (MeOH) for the (S)-enantiomer, but this must be experimentally verified against a reference standard or certificate of analysis from the precursor.

-

Melting Point[4]

-

Range: The hydrochloride salt is a solid with a melting point typically between 105°C – 115°C (dependent on hydration and purity).

References

-

Free Base NMR Data: Extracted and correlated from: Synthetic and mechanistic investigation of new radical processes, Università di Bologna, 2011.

-

Chiral Precursor Data: Concise, Asymmetric, Stereocontrolled Total Synthesis of Stephacidins, Amazon AWS (Supplementary Info).

-

Synthesis Methodology: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group, RSC Advances, 2020.

-

General Pyrrolidine Synthesis: Synthesis of Pyrrolidines, Organic Chemistry Portal.

Sources

Solubility of (S)-2-allylpyrrolidine hydrochloride in common organic solvents

An In-depth Technical Guide to the Solubility of (S)-2-allylpyrrolidine Hydrochloride in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-allylpyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in synthetic and medicinal chemistry. Its utility in these fields is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its application in reaction media, purification protocols, and formulation development. This technical guide provides a comprehensive analysis of the solubility of (S)-2-allylpyrrolidine hydrochloride. In the absence of extensive published quantitative data, this guide establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of both qualitative and quantitative solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Critical Role of Solubility in the Application of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceutical agents. The stereochemistry of these molecules often plays a pivotal role in their biological activity, making chiral pyrrolidines, such as (S)-2-allylpyrrolidine, valuable building blocks in asymmetric synthesis.[1][2][3] The hydrochloride salt form of this amine is typically a crystalline solid, which offers advantages in terms of stability and ease of handling compared to the free base.[4] However, the introduction of the hydrochloride moiety significantly alters the molecule's polarity and, consequently, its solubility profile.

A thorough understanding of the solubility of (S)-2-allylpyrrolidine hydrochloride is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve the starting material to a sufficient concentration is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of the compound through techniques like recrystallization and precipitation.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical determinant of bioavailability and drug delivery.

This guide will first delve into the theoretical underpinnings of the solubility of amine hydrochlorides in organic solvents. Subsequently, it will provide a qualitative assessment of the expected solubility of (S)-2-allylpyrrolidine hydrochloride in common organic solvents. Finally, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to generate precise and actionable data.

Theoretical Framework: Understanding the Energetics of Dissolution

The dissolution of a crystalline solid, such as (S)-2-allylpyrrolidine hydrochloride, in a solvent is a complex thermodynamic process governed by the interplay of several energy factors.[5][6] The overall Gibbs free energy of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be favorable, ΔG_sol must be negative. This can be achieved through a sufficiently exothermic enthalpy of dissolution or a significant increase in entropy.

The enthalpy of dissolution can be conceptually broken down into two main components:

-

Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic lattice of the crystalline solid. For ionic compounds like amine hydrochlorides, this is a significant energy barrier to overcome.

-

Solvation Energy (ΔH_solvation): This is the energy released when the individual ions (the protonated pyrrolidine cation and the chloride anion) are solvated by the solvent molecules.

The interplay between these two factors is crucial. A high lattice energy must be compensated by a high solvation energy for dissolution to occur.

Key Molecular Interactions Influencing Solubility:

-

Ion-Dipole Interactions: Polar solvents with a significant dipole moment can effectively solvate the cation and anion, leading to a large, negative (favorable) solvation energy.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors to the chloride anion and hydrogen bond acceptors from the protonated amine. This is a powerful solvating interaction.

-

Van der Waals Forces: Nonpolar solvents primarily interact through weaker van der Waals forces, which are generally insufficient to overcome the strong lattice energy of an ionic salt.

The general principle of "like dissolves like" is a useful qualitative guide. (S)-2-allylpyrrolidine hydrochloride is a polar, ionic compound. Therefore, it is expected to be more soluble in polar solvents and less soluble in nonpolar solvents.

Qualitative Solubility Profile of (S)-2-allylpyrrolidine Hydrochloride

Based on the theoretical principles outlined above, we can predict the qualitative solubility of (S)-2-allylpyrrolidine hydrochloride in various classes of organic solvents. It is important to note that these are estimations, and experimental verification is always recommended.

Table 1: Predicted Qualitative Solubility of (S)-2-allylpyrrolidine Hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | Strong ion-dipole interactions and hydrogen bonding capabilities effectively solvate the ions, overcoming the lattice energy. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have significant dipole moments, allowing for ion-dipole interactions. However, they lack the ability to donate hydrogen bonds, which may limit their solvating power for the chloride anion compared to protic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The weak van der Waals forces of these solvents are insufficient to overcome the strong ionic interactions of the crystal lattice. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble | While having a dipole moment, their ability to solvate ions is limited. They are generally poor solvents for ionic salts. |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path for both qualitative and quantitative analysis.

Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in a range of solvents, which is useful for initial screening.

Objective: To qualitatively determine the solubility of (S)-2-allylpyrrolidine hydrochloride in a selection of organic solvents at ambient temperature.

Materials:

-

(S)-2-allylpyrrolidine hydrochloride (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, THF, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of (S)-2-allylpyrrolidine hydrochloride to a clean, dry test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually observe the mixture.

-

Record the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

Diagram 1: Workflow for Qualitative Solubility Testing

Caption: A simple workflow for the rapid qualitative assessment of solubility.

Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol provides a precise measurement of the equilibrium solubility of the compound in a given solvent at a specific temperature.[7]

Objective: To quantitatively determine the equilibrium solubility of (S)-2-allylpyrrolidine hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

-

(S)-2-allylpyrrolidine hydrochloride (solid)

-

Selected organic solvent of high purity

-

Thermostatic shaker bath

-

Analytical balance

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A validated analytical method for quantifying the analyte (e.g., HPLC-UV, GC-FID, or quantitative NMR)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of (S)-2-allylpyrrolidine hydrochloride to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any suspended microcrystals.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of (S)-2-allylpyrrolidine hydrochloride.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Diagram 2: Isothermal Equilibrium Solubility Determination Workflow

Caption: A detailed workflow for the quantitative determination of equilibrium solubility.

Factors Influencing Solubility

Several factors can influence the solubility of (S)-2-allylpyrrolidine hydrochloride and should be considered during experimental design and data interpretation:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] This is because the dissolution process is often endothermic. However, this is not a universal rule and should be determined experimentally.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility. It is essential to use high-purity materials for accurate determinations.

-

pH of the Solution: In protic solvents, the pH can influence the equilibrium between the protonated amine and the free base. However, for the hydrochloride salt in a non-aqueous organic solvent, this effect is generally less pronounced unless an external acid or base is present.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion and Recommendations

While a comprehensive, publicly available dataset on the solubility of (S)-2-allylpyrrolidine hydrochloride in a wide range of organic solvents is currently lacking, a strong predictive framework can be established based on fundamental principles of physical chemistry. The ionic nature of this compound dictates a preference for polar, particularly polar protic, solvents.

For researchers and drug development professionals, it is strongly recommended to perform experimental solubility determinations as part of the initial characterization of this important chiral building block. The qualitative and quantitative protocols provided in this guide offer a robust and reliable means to generate the necessary data for informed decision-making in synthesis, purification, and formulation. By systematically applying these methods, a clear and accurate understanding of the solubility of (S)-2-allylpyrrolidine hydrochloride can be achieved, facilitating its effective utilization in a variety of scientific applications.

References

-

Amines | Boundless Chemistry. (n.d.). Lumen Learning. Retrieved from [Link]

-

Babu, R., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. eScholarship.org. Retrieved from [Link]

- Bhatt, V., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11373-11386.

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

-

ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from [Link]

-

ScienceMadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

University of California, Irvine. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

Unknown. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. Retrieved from [Link]

-

Unknown. (n.d.). Unknown 1 Qualitative Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

- Zhang, L., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Zhang, Y., et al. (2022). Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. Molecules, 27(15), 4991.

- Zhang, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

United States Pharmacopeia. (2011, December 3). Description and Solubility. D. Retrieved from [Link]

-

National Institutes of Health. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. Retrieved from [Link]

-

Semantic Scholar. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Thermal Stability and Decomposition Kinetics of (S)-2-Allylpyrrolidine Hydrochloride: A Technical Whitepaper

Executive Summary

(S)-2-Allylpyrrolidine hydrochloride is a highly versatile chiral building block utilized extensively in asymmetric synthesis, organocatalysis, and the development of active pharmaceutical ingredients (APIs). Understanding its thermal stability and decomposition kinetics is critical for establishing safe handling parameters, optimizing reaction conditions, and preventing unexpected degradation during high-temperature processing. This whitepaper provides an in-depth analysis of the thermodynamic profile and degradation mechanisms of this compound, supported by rigorous, self-validating analytical protocols.

Structural Dynamics & Salt Formation Causality

The free base form of (S)-2-allylpyrrolidine is a secondary amine featuring an adjacent chiral center and a reactive allyl group. In its unprotonated state, the free base is thermally labile and highly susceptible to atmospheric oxidation[1]. Furthermore, at elevated temperatures, the free base is prone to spontaneous Wittig-type rearrangements and racemization at the α-carbon, which compromises its stereochemical integrity[1].

To counteract these vulnerabilities, the compound is synthesized and stored as a hydrochloride salt. The causality here is thermodynamic: protonation of the secondary amine to form the hydrochloride salt drastically increases the crystalline lattice energy. This ionic stabilization locks the molecular conformation, preventing the lone pair on the nitrogen from participating in unwanted side reactions or auto-oxidation, thereby rendering the compound a stable, off-white crystalline solid suitable for long-term storage and complex synthetic workflows.

Quantitative Thermal Profile

The thermal stability of (S)-2-allylpyrrolidine hydrochloride is defined by its phase transitions and the onset of mass loss. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to map these events[2]. The compound exhibits a distinct melting point, followed closely by endothermic and exothermic decomposition events.

Table 1: Summary of Thermal Properties

| Thermal Property | Value / Range | Analytical Method | Physical/Chemical Event |

| Melting Point ( | 186–190 °C[3] | DSC | Endothermic collapse of the crystalline lattice. |

| Decomposition Onset ( | > 200 °C | TGA | Extrapolated onset of initial mass loss. |

| Primary Mass Loss | 200–250 °C | TGA / DTG | Endothermic dehydrohalogenation (Loss of HCl). |

| Secondary Mass Loss | 250–450 °C | TGA / DTG | Exothermic pyrrolidine ring fragmentation. |

Mechanisms of Thermal Degradation

The thermal degradation of (S)-2-allylpyrrolidine hydrochloride is a multi-stage process governed by the sequential breaking of its weakest chemical bonds under thermal stress.

-

Dehydrohalogenation: As the temperature surpasses the melting point (approx. 190 °C), thermal energy overcomes the ionic interactions of the salt. The initial decomposition step is the dissociation of the hydrochloride salt, resulting in the volatilization of hydrogen chloride (HCl) gas[2].

-

Homolytic Cleavage: Following the loss of HCl, the remaining free base intermediate is exposed to high thermal stress. The C–C bond connecting the allyl group to the pyrrolidine ring undergoes homolytic cleavage, driven by the thermodynamic favorability of forming a resonance-stabilized allyl radical.

-

Ring Fragmentation: At temperatures exceeding 250 °C, the five-membered pyrrolidine ring undergoes severe fragmentation and depolymerization-like breakdown, yielding volatile hydrocarbon degradants (e.g., ethylene, propylene) and nitrogenous species (e.g., pyrroline derivatives)[4].

Proposed thermal decomposition pathway of (S)-2-allylpyrrolidine hydrochloride.

Validated Analytical Methodologies

To accurately characterize the thermal stability of this compound, researchers must employ self-validating analytical protocols. The following methodologies detail the exact workflows required to isolate thermal events and identify degradants.

Protocol A: Simultaneous TGA-DSC Analysis

Rationale: Combining TGA and DSC allows for the precise correlation of phase transitions (which exhibit heat flow but no mass loss) with decomposition events (which exhibit both)[2].

-

Step 1: Instrument Calibration. Calibrate the TGA-DSC using an Indium standard to ensure absolute accuracy of the thermocouple and heat flow sensors.

-

Step 2: Sample Preparation. Accurately weigh 5.0–10.0 mg of the compound into a tared alumina (

) crucible .-

Causality: Alumina is strictly required over standard aluminum pans because the initial decomposition releases highly corrosive HCl gas. HCl will react with an aluminum pan to form aluminum chloride, artificially skewing the mass loss data and damaging the sensor[5].

-

-

Step 3: Atmospheric Control. Purge the furnace with high-purity Nitrogen (

) at a flow rate of 50 mL/min.-

Causality: An inert atmosphere is critical to isolate purely thermal degradation mechanisms. The presence of oxygen would induce premature oxidative degradation, confounding the intrinsic stability data[5].

-

-

Step 4: Dynamic Heating. Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature at a constant rate of 10 °C/min up to 600 °C.

-

Causality: A 10 °C/min heating rate provides the optimal balance; it is slow enough to ensure thermal equilibrium throughout the sample mass, yet fast enough to resolve closely spaced thermal events[5].

-

-

Step 5: Self-Validation via Mass Balance. Upon completion, remove the crucible and weigh it on an external analytical balance. The physical residual mass must match the TGA software's calculated residual mass. This validates that no sample was lost due to physical sputtering during rapid gas evolution.

Step-by-step logical workflow for simultaneous TGA-DSC thermal analysis.

Protocol B: Evolved Gas Analysis (EGA) via TGA-GC-MS

Rationale: To definitively identify the volatile degradants predicted in the decomposition pathway, the TGA exhaust must be analyzed in real-time[4].

-

Step 1: Interface Setup. Connect the TGA exhaust to a GC-MS transfer line heated continuously to 250 °C.

-

Causality: Heating the transfer line is mandatory to prevent the condensation of high-boiling volatiles (like pyrroline derivatives) before they reach the mass spectrometer[4].

-

-

Step 2: Spectral Correlation. Map the Derivative Thermogravimetry (DTG) peaks directly to the Total Ion Chromatogram (TIC) to link specific mass loss temperatures to specific chemical effluents.

-

Step 3: Self-Validation via Standard Injection. Inject a known standard of pure HCl gas and pyrroline into the GC-MS under identical conditions. Verify that the retention times and fragmentation patterns match the evolved gas spectra, confirming the degradation mechanism.

Conclusion

(S)-2-Allylpyrrolidine hydrochloride demonstrates robust thermal stability up to its melting point of 186–190 °C, largely due to the ionic stabilization of the hydrochloride salt. Beyond 200 °C, the compound undergoes a predictable, multi-stage decomposition characterized by dehydrohalogenation followed by homolytic allylic cleavage and pyrrolidine ring fragmentation. By employing self-validating TGA-DSC and EGA methodologies, researchers can accurately map these kinetic events, ensuring the safe and effective utilization of this compound in advanced chemical synthesis.

References

-

(S)-2-allylpyrrolidine-2-carboxylic acid hydrochloride-SDS-MedChemExpress Source: medchemexpress.com URL:[3]

-

Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise Source: imperial.ac.uk URL:[1]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC Source: azom.com URL:[2]

-

A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone) Source: researchgate.net URL:[4]

-

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide Source: benchchem.com URL:[5]

Sources

An In-Depth Technical Guide to (S)-2-Allylpyrrolidine Hydrochloride: Synthesis, History, and Applications

Abstract

(S)-2-Allylpyrrolidine hydrochloride is a chiral saturated N-heterocycle that has emerged as a valuable building block in modern synthetic and medicinal chemistry. Its structural features, comprising a defined stereocenter and a versatile allyl group, make it a sought-after intermediate in the construction of complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of the discovery, stereoselective synthesis, and applications of (S)-2-allylpyrrolidine hydrochloride, with a particular focus on its role in the development of novel therapeutics. Detailed, field-proven synthetic protocols are presented, along with an exploration of the chemical principles that underpin these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral intermediate.

Introduction and Historical Context

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and FDA-approved pharmaceuticals.[1] The introduction of substituents with defined stereochemistry onto this five-membered ring allows for a precise three-dimensional orientation of functional groups, which is critical for high-affinity interactions with biological targets.[1]

While a singular "discovery" of (S)-2-allylpyrrolidine hydrochloride is not documented in the historical chemical literature in the manner of a landmark natural product or drug, its emergence is intrinsically linked to the broader development of asymmetric synthesis and the use of the "chiral pool." The natural amino acid L-proline, with its inherent (S)-stereochemistry, serves as the logical and cost-effective starting material for the synthesis of a wide array of chiral pyrrolidine derivatives.[2][3] The history of (S)-2-allylpyrrolidine hydrochloride is therefore not one of a single event, but rather an evolutionary development driven by the need for chiral building blocks in drug discovery programs. Its utility was likely first realized in the context of synthesizing more complex molecules where the 2-allyl substituent provides a versatile handle for further chemical transformations.

Stereoselective Synthesis of (S)-2-Allylpyrrolidine Hydrochloride

The primary challenge in the synthesis of (S)-2-allylpyrrolidine hydrochloride lies in the stereocontrolled installation of the allyl group at the C2 position of the pyrrolidine ring, starting from a readily available chiral precursor. The most common and efficient strategy employs (S)-prolinol, which is easily obtained by the reduction of L-proline.[2]

Causality Behind the Chosen Synthetic Route

The presented synthetic pathway is a robust and well-established method that proceeds in three key stages:

-

Activation of the Hydroxyl Group: The primary hydroxyl group of (S)-prolinol is not a good leaving group. Therefore, it must be converted into a more reactive species. Tosylation (conversion to a p-toluenesulfonate ester) is an excellent choice as it creates a highly effective leaving group for subsequent nucleophilic substitution. This reaction is reliable and generally high-yielding.

-

Nucleophilic Substitution with an Allyl Nucleophile: The introduction of the allyl group is achieved via a nucleophilic substitution reaction using an organometallic reagent. An allyl Grignard reagent (allylmagnesium bromide) is a powerful and readily available nucleophile that efficiently displaces the tosylate group.[4] This SN2 reaction typically proceeds with inversion of configuration at the carbon bearing the leaving group. However, in this case, the reaction occurs at the methylene carbon of the hydroxymethyl group, thus preserving the original stereochemistry at the C2 position of the pyrrolidine ring.

-

N-Deprotection and Salt Formation: The intermediate, N-Boc-(S)-2-allylpyrrolidine, is a stable, protected form of the desired amine. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability under the conditions of the Grignard reaction and its facile removal under acidic conditions.[5] Treatment with hydrochloric acid not only cleaves the Boc group but also protonates the resulting secondary amine, yielding the stable and water-soluble (S)-2-allylpyrrolidine hydrochloride salt.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for (S)-2-allylpyrrolidine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Step 1: Synthesis of N-Boc-(S)-prolinol

-

To a stirred solution of (S)-prolinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-(S)-prolinol Tosylate

-

Dissolve N-Boc-(S)-prolinol (1.0 eq) in anhydrous pyridine (0.5 M) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-prolinol tosylate.

Step 3: Synthesis of N-Boc-(S)-2-allylpyrrolidine

-

To a solution of N-Boc-(S)-prolinol tosylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (argon or nitrogen), add allylmagnesium bromide (2.0-3.0 eq, 1.0 M solution in THF) dropwise at 0 °C.[6]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield N-Boc-(S)-2-allylpyrrolidine.

Step 4: Synthesis of (S)-2-Allylpyrrolidine Hydrochloride

-

Dissolve N-Boc-(S)-2-allylpyrrolidine (1.0 eq) in a minimal amount of diethyl ether or 1,4-dioxane.

-

Add a solution of HCl in diethyl ether or 1,4-dioxane (4 M, 5.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-allylpyrrolidine hydrochloride as a white or off-white solid.[2][7]

| Step | Product | Typical Yield | Purity (by NMR) |

| 1 | N-Boc-(S)-prolinol | >95% | >98% |

| 2 | N-Boc-(S)-prolinol Tosylate | 85-95% | >98% |

| 3 | N-Boc-(S)-2-allylpyrrolidine | 70-85% | >97% |

| 4 | (S)-2-Allylpyrrolidine HCl | >95% | >99% |

Applications in Drug Discovery and Development

(S)-2-Allylpyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a crucial chiral intermediate in the synthesis of complex drug candidates. The allyl group is particularly useful as it can undergo a variety of chemical transformations, such as oxidation, reduction, or olefin metathesis, allowing for the introduction of diverse functionalities.

Key Intermediate in the Synthesis of CCR5 Antagonists

A significant application of (S)-2-allylpyrrolidine is in the synthesis of C-C chemokine receptor 5 (CCR5) antagonists.[8][9] CCR5 is a co-receptor that is essential for the entry of the most common strains of HIV-1 into host cells.[10] Small molecule antagonists that block this receptor are a clinically validated class of anti-HIV drugs.

In the synthesis of certain 1,3,4-trisubstituted pyrrolidine-based CCR5 antagonists, the (S)-2-allylpyrrolidine core provides the necessary stereochemistry and a synthetic handle for the elaboration of complex side chains that are critical for potent receptor binding.[9] The development of these antagonists has led to potent and orally bioavailable anti-HIV agents.[8]

The general relationship between the (S)-2-allylpyrrolidine building block and the final CCR5 antagonist is illustrated below:

Caption: Role of (S)-2-allylpyrrolidine in CCR5 antagonist synthesis.

Conclusion

(S)-2-Allylpyrrolidine hydrochloride represents a prime example of a chiral building block that has found a niche in the complex landscape of pharmaceutical synthesis. While its history is not marked by a singular discovery, its value has been proven through its successful application in the development of novel therapeutics, most notably anti-HIV agents. The stereoselective synthesis, originating from the chiral pool of L-proline, is robust and scalable, ensuring its availability for research and development. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of versatile chiral intermediates like (S)-2-allylpyrrolidine hydrochloride is set to increase, solidifying its role as a key component in the medicinal chemist's toolbox.

References

-

Ma, D., et al. (2007). Synthesis and biological evaluation of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. Discovery of a potent and orally bioavailable anti-HIV agent. ChemMedChem, 2(2), 234-243. [Link]

-

Azizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]

-

Hale, J. J., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters, 14(12), 3351-3355. [Link]

-

García-García, P., et al. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2025(4), M1894. [Link]

-

Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636. [Link]

-

Denmark, S. E., Fu, J., & Lawler, M. J. (2006). (R,R) and (R,S)-2,2'-Bispyrrolidine. Organic Syntheses, 83, 16. [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Hindawi. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. ISRN Organic Chemistry, 2012, 957417. [Link]

-

Lynch, C. L., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-123. [Link]

-

MDPI. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 2-pyrrolines. [Link]

-

White Rose Research Online. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

-

Vitale, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]

-

Reiss, R. K., & Hofmann, R. W. (2001). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. European Journal of Organic Chemistry, 2001(23), 4509-4515. [Link]

-

Organic Syntheses. (1963). Allylmagnesium bromide. Organic Syntheses, Coll. Vol. 4, p.748. [Link]

-

Thieme. (2008). 7.6.9 Product Subclass 9: Allylic Magnesium Halides. Science of Synthesis, 7, 589-618. [Link]

- Google Patents. (1995).

-

ChemRxiv. (2023). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. [Link]

-

Padwa, A., et al. (2008). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. The Journal of Organic Chemistry, 73(2), 658-666. [Link]

-

La Venuta, G. (2018). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor. [Link]

-

ResearchGate. (2024). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... [Link]

-